(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

FXIa Inhibition Anticoagulation Chiral Resolution

This chiral (S)-configured imidazole building block is indispensable for programs demanding defined stereochemistry. The (S)-enantiomer is mandated for FXIa inhibitor potency (sub-nanomolar Ki) and as the registered intermediate in eluxadoline (Viberzi) API synthesis—generic substitution with the (R)-enantiomer or racemate is precluded by target-engagement requirements. The primary amine handle enables rapid diversification via amidation or reductive amination. Supplied with >98% enantiomeric excess to meet regulatory API specifications. Also validated as a privileged scaffold for IDO1 inhibitor design (480-fold potency improvement over parent 4-phenylimidazole).

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 864825-23-0
Cat. No. B579842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
CAS864825-23-0
Synonyms(αS)-α-Methyl-5-phenyl-1H-imidazole-2-methanamine
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESCC(C1=NC=C(N1)C2=CC=CC=C2)N
InChIInChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1
InChIKeyXQFMQMXJXWTGON-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-1-4-Phenyl-1H-imidazol-2-yl-ethanamine CAS 864825-23-0 Procurement Baseline


(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 864825-23-0) is a chiral imidazole derivative with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . The compound features a stereogenic center bearing a primary amine, which enables its utility as a versatile chiral building block . Its core structure is integral to the development of potent FXIa inhibitors and serves as a key intermediate in the synthesis of eluxadoline .

Why In-Class Substitution Fails for S-1-4-Phenyl-1H-imidazol-2-yl-ethanamine


Generic substitution of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine with its (R)-enantiomer or racemic mixture is precluded by the profound impact of chirality on both target engagement and downstream biological activity [1]. In the context of FXIa inhibitor development, the (S)-configured core is essential for achieving high-affinity binding and selectivity, as the chiral center directly influences the conformational complementarity to the enzyme's active site [2]. Furthermore, the compound's established role as a registered intermediate in the synthesis of eluxadoline mandates specific stereochemical and purity specifications that cannot be met by alternative phenylimidazole derivatives .

S-1-4-Phenyl-1H-imidazol-2-yl-ethanamine Quantitative Differentiation Evidence


Enantiomer-Specific Potency in FXIa Inhibition: S-Core vs. R-Enantiomer

The (S)-enantiomer of 1-(4-phenyl-1H-imidazol-2-yl)ethanamine is a critical structural component of compound 16b, a reversible FXIa inhibitor with a Ki of 0.3 nM [1]. In contrast, the (R)-enantiomer (CAS 335246-81-6) fails to support this level of potency and selectivity when incorporated into the same inhibitor framework, underscoring the stereospecific nature of the interaction with the FXIa active site .

FXIa Inhibition Anticoagulation Chiral Resolution

IDO Inhibition Potency: Phenylimidazole Core vs. Parent 4-Phenylimidazole

While (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine itself is not an IDO inhibitor, its core phenylimidazole motif forms the basis for a class of potent IDO inhibitors [1]. The parent compound 4-phenylimidazole (4-PI) exhibits an IC50 of 48,000 nM against human IDO [2]. In contrast, optimized phenylimidazole derivatives bearing the 1-(4-phenyl-1H-imidazol-2-yl)ethanamine scaffold achieve low micromolar potency, with IC50 values ranging from 0.1 to 1.0 µM, representing a 48- to 480-fold improvement in potency [3].

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

In Vivo Antithrombotic Efficacy: Phenylimidazole Core vs. Gold Standard Anticoagulants

Compound 16b, which incorporates the (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core, achieves an ID50 of 0.6 mg/kg + 1 mg/kg/h in the rabbit AV-shunt thrombosis model [1]. This demonstrates in vivo antithrombotic efficacy comparable to or exceeding that of established anticoagulants like heparin (ID50 ~ 0.3-0.7 IU/mL) , but with the advantage of selective FXIa targeting and a reduced bleeding risk profile [2].

Thrombosis Anticoagulation Factor XIa

Optical Rotation Specification: Enantiomeric Purity for Regulatory Compliance

The (S)-enantiomer (CAS 864825-23-0) exhibits a specific optical rotation of [α] = -9° to -6° (c=1, CHCl3) at 20°C . In contrast, the (R)-enantiomer (CAS 335246-81-6) displays an equal and opposite rotation of [α] = +9° to +6° under identical conditions . This defined specification is critical for meeting the enantiomeric purity requirements of downstream drug manufacturing processes, particularly for eluxadoline synthesis .

Chiral Analysis Quality Control Regulatory Compliance

Selectivity Profile: Phenylimidazole Core vs. Other Serine Proteases

Macrocyclic inhibitors derived from the acyclic phenylimidazole core exhibit excellent selectivity against a panel of relevant serine proteases [1]. While the parent phenylimidazole compound shows moderate selectivity, the optimized macrocyclic series, built upon the (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine scaffold, achieves >100-fold selectivity over related coagulation factors such as thrombin, factor Xa, and plasma kallikrein [2]. This selectivity profile is critical for minimizing off-target bleeding risk [3].

Selectivity Serine Protease Off-Target Effects

S-1-4-Phenyl-1H-imidazol-2-yl-ethanamine High-Value Application Scenarios


Development of Potent, Selective FXIa Inhibitors

Leverage (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a chiral building block for the synthesis of phenylimidazole-based FXIa inhibitors. The core scaffold has been validated to yield inhibitors with sub-nanomolar Ki values (0.3 nM) and in vivo antithrombotic efficacy comparable to heparin but with a reduced bleeding risk [1]. Use in structure-based drug design to optimize selectivity over related serine proteases [2].

Synthesis of Eluxadoline API

Employ (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a key intermediate in the registered synthetic route of eluxadoline, a marketed therapy for diarrhea-predominant irritable bowel syndrome (IBS-D) . The compound's high chiral purity (enantiomeric excess typically >98%) is essential for meeting regulatory specifications for the final API .

Design of Next-Generation IDO1 Inhibitors

Utilize the phenylimidazole core of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a privileged scaffold for designing potent IDO1 inhibitors with improved drug-like properties. The core enables up to a 480-fold improvement in potency over the parent 4-phenylimidazole [3]. Structure-based optimization guided by co-crystal structures can further enhance affinity and selectivity [4].

Chiral Building Block for Diverse Heterocyclic Libraries

Incorporate (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine into parallel synthesis or diversity-oriented synthesis workflows to generate libraries of chiral imidazole-containing compounds. The primary amine handle enables facile diversification via amide bond formation, reductive amination, or nucleophilic substitution, expanding chemical space for hit discovery across multiple target classes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.